3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
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Overview
Description
Ipratropium is a synthetic derivative of the alkaloid atropine with anticholinergic properties. Ipratropium antagonizes the actions of acetylcholine at parasympathetic postganglionic effector cell junctions. When inhaled, ipratropium binds competitively to cholinergic receptors in the bronchial smooth muscle thereby blocking the bronchoconstrictor actions of the acetylcholine (Ach) mediated vagal impulses. Inhibition of the vagal tone leads to dilation of the large central airways resulting in bronchodilation.
Ipratropium is a synthetic anticholinergic agent that is used as an inhalant for treatment of acute bronchospasm due to chronic bronchitis and emphysema. Ipratropium has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.
Scientific Research Applications
Synthesis and Structural Analysis :
- The compound has been used in the synthesis of various salts and esters, such as the tetraphenylborate salt of atropine. X-ray structural analysis of these synthesized compounds provides valuable insights into their molecular structure and properties (Mostafa, Ghabbour, & Abdel‐Aziz, 2017).
Resolution and Configuration Assignment :
- It is utilized in the resolution of racemic acids and esters, aiding in the determination of their absolute configuration. This is crucial in understanding the stereochemical aspects of these compounds (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Conformationally Constrained Dipeptide Isosteres :
- Derivatives of 3-hydroxy-2-phenylpropanoic acid have been investigated as conformationally constrained dipeptide isosteres, showing potential in peptide and protein chemistry (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999).
Synthesis of Novel Esters and Fatty Acid Inhibitors :
- Research includes the synthesis of novel esters and fatty acid derivatives, which could have applications in inhibiting specific biological pathways like mycolic acid biosynthesis (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).
Synthesis of β-Hydroxy-α-Amino Acids :
- The compound is involved in the preparation of β-hydroxy-α-amino acids, which are important in bioorganic chemistry and drug development (Davies, Fletcher, Frost, Lee, Roberts, & Thomson, 2013).
Preparation of Metabolites for Brain Imaging Agents :
- Its derivatives are synthesized as potential metabolites for brain imaging agents, which could have significant implications in neurological research and diagnostics (Andersen, Wang, Thompson, & Neumeyer, 1997).
Anti-Inflammatory and Biological Activities :
- Certain esters derived from it have been shown to possess anti-inflammatory properties, which could be beneficial in the development of new therapeutic agents (Dilber, Dobrić, Juranić, Marković, Vladimirov, & Juranić, 2008).
Properties
Molecular Formula |
C20H30NO3+ |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
[(1R,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17-,18?,19?,21?/m1/s1 |
InChI Key |
OEXHQOGQTVQTAT-IPHBXJNRSA-N |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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